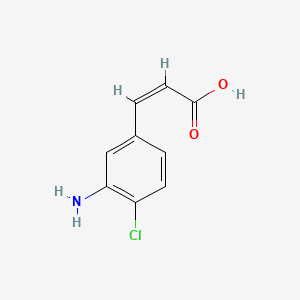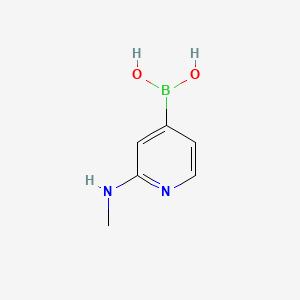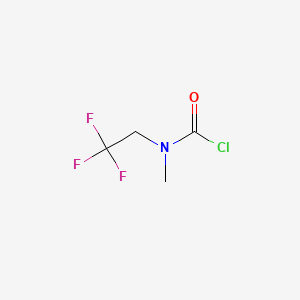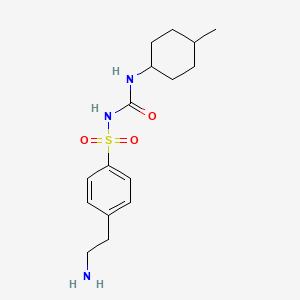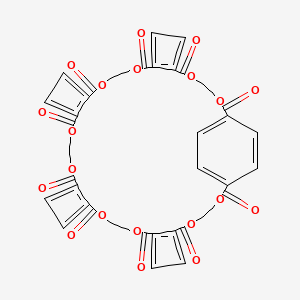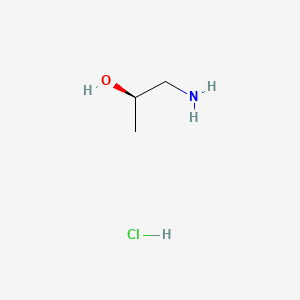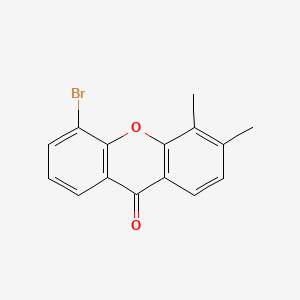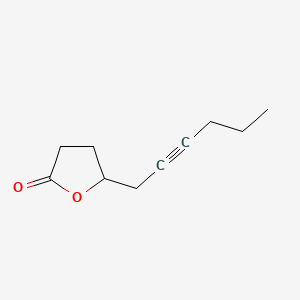
Lactona de tetrahidrolachnophyllum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrolachnophyllum lactone is a naturally occurring sesquiterpene lactone, primarily isolated from plants belonging to the Asteraceae family. This compound is known for its diverse biological activities and has been the subject of extensive research in the fields of chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
Tetrahydrolachnophyllum lactone has a wide range of applications in scientific research:
Mecanismo De Acción
Tetrahydrolachnophyllum lactone is a natural product extracted from the Asteraceae family
Target of Action
Research on similar compounds suggests that they may target regulatory mechanisms of tumor formation, the tumor microenvironment, tumor immunotherapy, tumor markers, and tumor stem cells .
Mode of Action
Sesquiterpene lactones, including Tetrahydrolachnophyllum lactone, are believed to interact with their targets leading to changes at the molecular level. For instance, some sesquiterpene lactones have been found to inhibit steroid aromatase activity, reducing estrone synthesis from adrenal androstenedione . This interaction could potentially lead to a reduction in tumor growth in certain types of cancer.
Biochemical Pathways
Other sesquiterpene lactones have been found to affect a variety of pathways, including those involved in inflammation, tumor growth, microbial activity, and viral effects .
Pharmacokinetics
Other sesquiterpene lactones have been found to be rapidly absorbed but slowly metabolized . This could potentially impact the bioavailability of Tetrahydrolachnophyllum lactone, affecting its efficacy.
Result of Action
Given the anti-tumor, anti-inflammatory, anti-microbial, and antiviral effects of other sesquiterpene lactones , it is plausible that Tetrahydrolachnophyllum lactone may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that lactones, a class of compounds to which Tetrahydrolachnophyllum lactone belongs, play significant roles in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their functions and activities. The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
Lactones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product should be stored properly to maintain its stability
Metabolic Pathways
Lactones are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrolachnophyllum lactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of diols and their oxidative lactonization using catalysts such as copper or iron carbonyl compounds . Another approach involves the cyclization of alkenes with anhydrides using oxygen as the sole oxidant, catalyzed by copper .
Industrial Production Methods: Industrial production of tetrahydrolachnophyllum lactone often employs biotechnological methods, including the use of yeast and fungi. These organisms can produce lactones through pathways involving hydroxylation, β-oxidation, and lactonization of fatty acids .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrolachnophyllum lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxyacids under acidic conditions.
Substitution: The lactone can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are commonly employed in substitution reactions.
Major Products:
Oxidation: Hydroxyacids
Reduction: Primary alcohols
Substitution: Substituted lactones
Comparación Con Compuestos Similares
- Artemisinin
- Parthenolide
- Costunolide
- Cynaropicrin
- Helenalin
These compounds share similar structural elements but differ in their specific biological activities and applications.
Propiedades
IUPAC Name |
5-hex-2-ynyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUHHJBOQMXWQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC1CCC(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
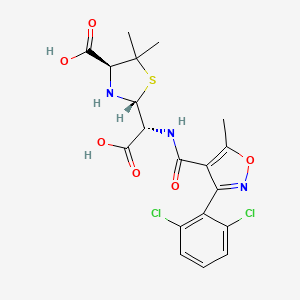

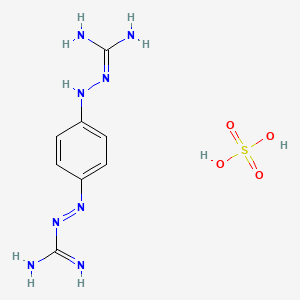
![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
